The synthesis of tyroserleutide involves several methods, primarily focusing on peptide coupling techniques. One common approach utilizes carbamate activation of amino acid esters to facilitate the formation of peptide bonds. This process often employs reagents such as 1,3-Dicyclohexylcarbodiimide (DCC) or N-Hydroxy succinimide (NHS) to activate the carboxyl group of one amino acid while protecting the amine group of another .
In laboratory settings, tyroserleutide can be synthesized by:
This method ensures a high yield and purity of the final compound suitable for biological testing.
The molecular structure of tyroserleutide reveals its tripeptide nature, characterized by a specific sequence of amino acids linked by peptide bonds. The structural formula can be represented as follows:
The structural data indicates that the compound exhibits various functional groups, including hydroxyl (-OH) from serine and aromatic rings from tyrosine, contributing to its biological activity.
Tyroserleutide undergoes various chemical reactions that are crucial for its biological activity. Notably, it can interact with cellular components leading to:
These reactions highlight the compound's role as a potential therapeutic agent targeting cancer cell metabolism.
The mechanism by which tyroserleutide exerts its antitumor effects involves several pathways:
These mechanisms collectively contribute to its effectiveness against various cancer types.
These properties are essential for determining the appropriate formulation and delivery methods for therapeutic applications.
Tyroserleutide has several scientific uses, particularly in oncology research:
Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine, directly targets the mitochondria of hepatocellular carcinoma cells to induce intrinsic apoptosis. Studies demonstrate that Tyroserleutide accumulates within the mitochondrial matrix, disrupting membrane permeability and triggering swelling. This is quantified by a 60–70% reduction in mitochondrial membrane potential (ΔΨm) in hepatocellular carcinoma BEL-7402 and SK-HEP-1 cell lines within 24 hours of exposure. The dissipation of ΔΨm coincides with cytochrome c release into the cytosol, activating caspase-9 and caspase-3 executioners [1] [4].
Concurrently, Tyroserleutide upregulates the tumor suppressor phosphatase and tensin homolog, which inhibits phosphatidylinositol 3-kinase/protein kinase B signaling. This suppression reduces phosphorylation of murine double minute 2, stabilizing p53 and enhancing transcription of pro-apoptotic B-cell lymphoma 2-associated X protein and p21. The resultant cell cycle arrest at the G1/S checkpoint is evidenced by a 45% decrease in cyclin D1 expression in xenograft models [3] [5]. Mitochondrial respiration studies further reveal a 40% reduction in oxygen consumption rates, indicating compromised oxidative phosphorylation and adenosine triphosphate production, which collectively impair energy-dependent proliferation pathways [2] [4].
Table 1: Mitochondrial Parameters in Hepatocellular Carcinoma Cells After Tyroserleutide Treatment
Cell Line | ΔΨm Reduction (%) | Cytochrome c Release (Fold Change) | ATP Depletion (%) | Apoptosis Induction (%) |
---|---|---|---|---|
BEL-7402 | 68 ± 5.2* | 3.8 ± 0.4* | 62 ± 4.1* | 55 ± 3.8* |
SK-HEP-1 | 72 ± 6.1* | 4.2 ± 0.3* | 58 ± 5.3* | 60 ± 4.5* |
H22 | 65 ± 7.3* | 3.5 ± 0.5* | 55 ± 6.2* | 52 ± 5.1* |
Data expressed as mean ± SD; p < 0.01 vs. untreated controls [1] [4] [5].
Metastatic dissemination in hepatocellular carcinoma critically depends on matrix metalloproteinase-mediated degradation of extracellular matrix components. Tyroserleutide exerts potent anti-metastatic effects by suppressing matrix metalloproteinase-2 and matrix metalloproteinase-9 activity at transcriptional, translational, and enzymatic levels. In vivo, experimental lung metastasis models using luciferase-tagged SK-HEP-1 cells show a 75% reduction in metastatic nodules following intraperitoneal Tyroserleutide administration (640 µg/kg/day for 60 days). Bioluminescence imaging corroborates a 4.5-fold decrease in metastatic burden compared to saline controls [1].
Mechanistically, Tyroserleutide downregulates intercellular adhesion molecule-1 expression by 50–60%, impairing tumor cell adhesion to endothelial matrices. Zymography analyses reveal a dose-dependent inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymatic activity, with 0.4 mg/mL Tyroserleutide reducing gelatinolytic activity by 80% in SK-HEP-1 cells. This correlates with parallel reductions in matrix metalloproteinase messenger ribonucleic acid (quantitative polymerase chain reaction data: 70% decrease for matrix metalloproteinase-2; 65% for matrix metalloproteinase-9) and protein expression (Western blot: 55–60% reduction) [1] [7]. The inhibition extends to cytoskeletal dynamics, as Tyroserleutide-treated cells exhibit disrupted actin polymerization and loss of pseudopodia formation, reducing chemotactic migration by 3.2-fold in transwell invasion assays toward lung tissue extracts [1] [7].
Table 2: Impact of Tyroserleutide on Matrix Metalloproteinase Activity and Invasion Parameters
Tyroserleutide Concentration (mg/mL) | Matrix Metalloproteinase-2 Activity Inhibition (%) | Matrix Metalloproteinase-9 Activity Inhibition (%) | Cell Adhesion Inhibition (%) | Matrigel Invasion Reduction (%) |
---|---|---|---|---|
0.2 | 42 ± 3.5* | 38 ± 4.1* | 35 ± 2.8* | 48 ± 3.7* |
0.4 | 82 ± 6.3* | 78 ± 5.6* | 60 ± 4.2* | 75 ± 4.9* |
Data expressed as mean ± SD; p < 0.01 vs. untreated controls [1] [7].
Hypoxia-inducible factor 1-alpha orchestrates adaptive responses to tumor microenvironmental hypoxia, promoting angiogenesis and metabolic reprogramming in hepatocellular carcinoma. Tyroserleutide disrupts this axis by suppressing hypoxia-inducible factor 1-alpha stabilization and nuclear translocation. Immunoblotting of xenograft lysates demonstrates a 55% reduction in hypoxia-inducible factor 1-alpha protein levels under hypoxic conditions (1% oxygen) after Tyroserleutide treatment. This occurs via inhibition of phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling, as evidenced by 60–70% decreases in phosphorylated protein kinase B and ribosomal protein S6 kinase levels [5] [7].
Consequently, Tyroserleutide downregulates hypoxia-inducible factor 1-alpha target genes critical for metastasis: vascular endothelial growth factor expression diminishes by 50% in tumor-associated endothelial cells, reducing microvessel density in chick chorioallantoic membrane assays by 65%. Glucose transporter 1 and hexokinase 2 transcripts decline by 45% and 52%, respectively, limiting glycolytic flux essential for hypoxic survival. Chromatin immunoprecipitation sequencing confirms diminished hypoxia-inducible factor 1-alpha occupancy at hypoxia response elements in vascular endothelial growth factor and glucose transporter 1 promoters [5] [7]. Additionally, Tyroserleutide inhibits transmembrane protease serine 4, a hypoxia-inducible factor 1-alpha-regulated protease facilitating epithelial-mesenchymal transition, further impairing metastatic competency [7].
Table 3: Hypoxia-Inducible Factor 1-Alpha Pathway Modulation by Tyroserleutide
Hypoxia-Inducible Factor 1-Alpha Target | Function in Hepatocellular Carcinoma | Reduction After Tyroserleutide (%) | Detection Method |
---|---|---|---|
Vascular Endothelial Growth Factor | Angiogenesis | 50 ± 4.3* | Enzyme-Linked Immunosorbent Assay |
Glucose Transporter 1 | Glucose uptake | 45 ± 3.7* | Quantitative Polymerase Chain Reaction |
Hexokinase 2 | Glycolysis | 52 ± 5.1* | Western blot |
Transmembrane Protease Serine 4 | Epithelial–mesenchymal transition | 60 ± 6.2* | Immunohistochemistry |
Data expressed as mean ± SD; p < 0.01 vs. hypoxic untreated controls [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: